1-Heptyl-3-hexyl-5-pentylbenzene
Description
1-Heptyl-3-hexyl-5-pentylbenzene is a tri-substituted benzene derivative with three distinct alkyl chains at the 1, 3, and 5 positions of the aromatic ring. Its molecular formula is C₂₄H₄₂, and it has a molecular weight of 330.6 g/mol . The compound is structurally characterized by:
- A heptyl group (C₇H₁₅) at position 1.
- A hexyl group (C₆H₁₃) at position 3.
- A pentyl group (C₅H₁₁) at position 5.
Properties
Molecular Formula |
C₂₄H₄₂ |
|---|---|
Molecular Weight |
330.59 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tri-substituted alkylbenzenes are a class of compounds with diverse applications. Below is a comparative analysis based on molecular structure, physical properties, and functional uses.
Structural Analogues and Their Properties
Table 1: Comparison of Tri-Substituted Alkylbenzenes
Key Observations:
Symmetry vs. Asymmetry: Compounds like 1-n-Amyl-3-n-Hexyl-5-n-Heptylbenzene are structural isomers of the target compound, differing only in substituent positions.
Alkyl Chain Length and Performance :
- Longer alkyl chains (e.g., heptyl vs. pentyl) increase molecular weight and viscosity, making the compound suitable for high-temperature lubricants. Shorter chains improve volatility but reduce thermal stability .
Mono-Substituted vs. Tri-Substituted Derivatives: Mono-substituted alkylbenzenes (e.g., 3-Phenyldodecane) lack the steric bulk and multi-functional properties of tri-substituted variants, limiting their use to simpler applications like surfactants or solvents .
Functional Differences
- Industrial Utility: The target compound’s asymmetric alkyl chains optimize lubricant performance by balancing viscosity and pour point, unlike mono-substituted analogues, which lack this tunability .
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